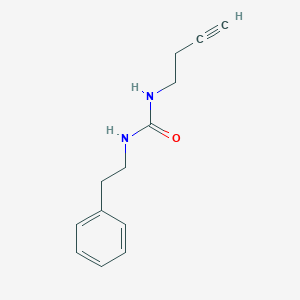![molecular formula C26H32N6O2S B2962671 1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE CAS No. 1189669-97-3](/img/structure/B2962671.png)
1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dimethylphenyl group, a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, and an isobutyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate by reacting 2,4-dimethylphenylamine with piperazine under appropriate conditions.
Construction of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core: This step involves the cyclization of suitable precursors to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core.
Coupling Reactions: The piperazine intermediate is then coupled with the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core using appropriate coupling reagents and conditions.
Final Modifications:
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds, forming new C-C or C-N bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as an enzyme inhibitor or receptor modulator.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound may have applications in the development of new industrial chemicals or catalysts.
Mecanismo De Acción
The mechanism of action of 1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazolo core but differ in their substituents and overall structure.
1,2,3-Triazole 2-Oxides: These compounds have a triazole ring but differ in their oxidation state and substituents.
Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Derivatives: These compounds share the same core structure but differ in their side chains and functional groups.
Propiedades
IUPAC Name |
12-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6O2S/c1-17(2)16-31-25(34)24-21(9-14-35-24)32-22(27-28-26(31)32)7-8-23(33)30-12-10-29(11-13-30)20-6-5-18(3)15-19(20)4/h5-6,9,14-15,17H,7-8,10-13,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFERIQRKCQVDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=C(C(=O)N4CC(C)C)SC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-2,5-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2962591.png)
![2-((2,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962592.png)
![2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B2962593.png)
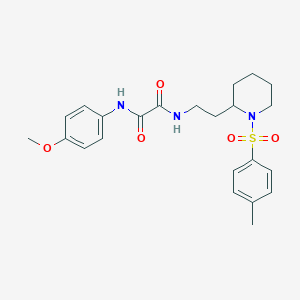
![1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2962599.png)
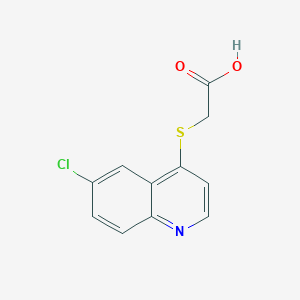
![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2962601.png)
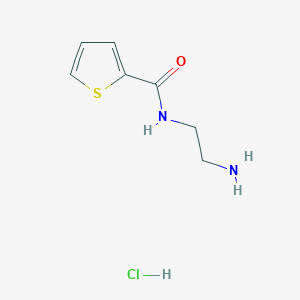

![8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2962605.png)
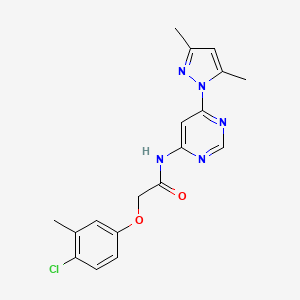
![2-[(2,6-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2962609.png)
